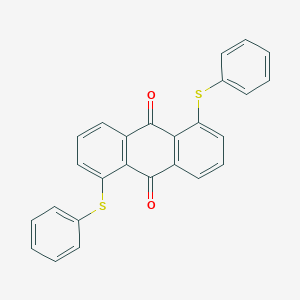
9,10-Anthracenedione, 1,5-bis(phenylthio)-
概要
説明
9,10-Anthracenedione, 1,5-bis(phenylthio)-, also known as Dibenzothiophenequinone (DBTQ), is a synthetic organic compound that has gained attention in scientific research due to its unique chemical properties. DBTQ has a molecular formula of C26H16O2S2 and a molecular weight of 448.54 g/mol. This compound is widely used in various fields of research, including the study of organic synthesis, materials science, and medicinal chemistry.
作用機序
The mechanism of action of DBTQ is not well understood. However, it is believed that DBTQ acts as an oxidant and can react with various nucleophiles, such as thiols and amines. This reactivity makes DBTQ a useful tool for organic synthesis and materials science.
生化学的および生理学的効果
DBTQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxicity towards cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of DBTQ.
実験室実験の利点と制限
DBTQ has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is readily available. Moreover, it has a wide range of reactivity, making it a versatile tool for organic synthesis and materials science. However, DBTQ also has some limitations. It is a toxic compound, and appropriate safety precautions must be taken when handling it. In addition, its reactivity can make it difficult to control in some reactions.
将来の方向性
There are several future directions for research involving DBTQ. One potential area of research is the development of new synthetic methods for DBTQ and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of DBTQ, particularly its potential as a therapeutic agent for cancer. Moreover, the use of DBTQ in materials science and the development of new materials with unique properties is an area of research that is likely to continue to grow in the future.
科学的研究の応用
DBTQ has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including heterocyclic compounds and natural products. In addition, DBTQ has been used as a building block for the synthesis of materials with unique optical and electronic properties. Moreover, DBTQ has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
55879-96-4 |
|---|---|
製品名 |
9,10-Anthracenedione, 1,5-bis(phenylthio)- |
分子式 |
C26H16O2S2 |
分子量 |
424.5 g/mol |
IUPAC名 |
1,5-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H |
InChIキー |
JGDLEVAYNWLIKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
その他のCAS番号 |
55879-96-4 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

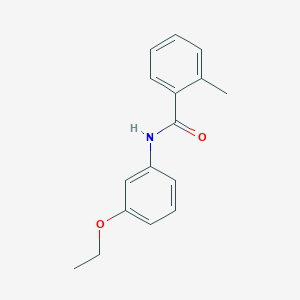
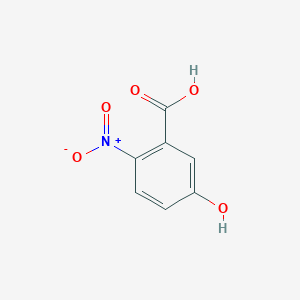
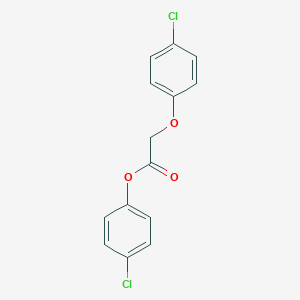
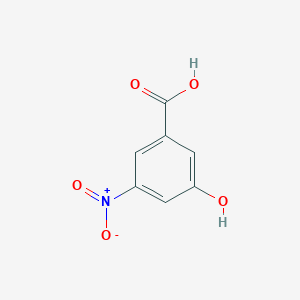
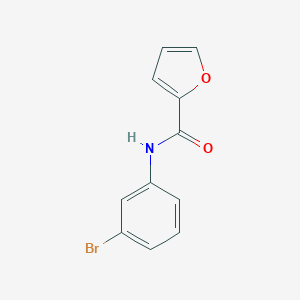
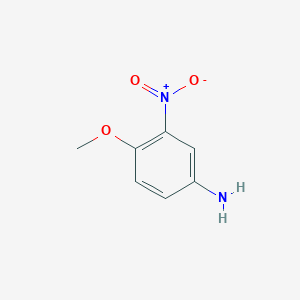
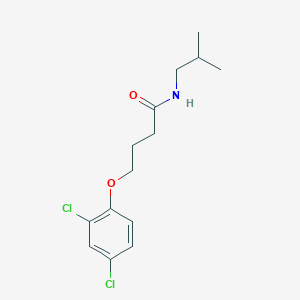
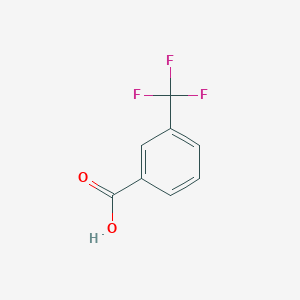
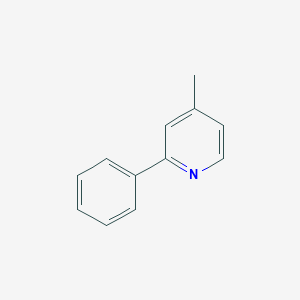
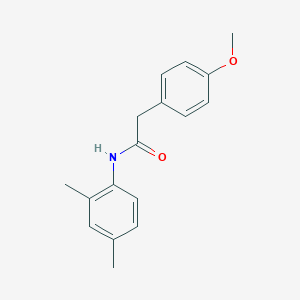

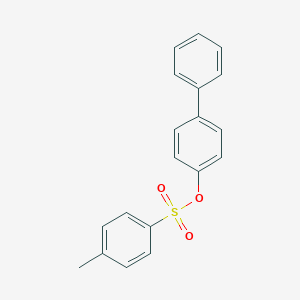

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)